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Overview
Description
(LYS8-(®)-LYS9)-NEUROTENSIN (8-13): is a synthetic peptide derived from the neurotensin peptide sequence. Neurotensin is a 13-amino acid peptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The fragment (8-13) represents the active portion of the neurotensin peptide, which includes the amino acids from position 8 to 13. This compound has been studied for its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as HBTU or HATU.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can yield analogs with altered biological activity .
Scientific Research Applications
Chemistry: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-receptor interactions .
Biology: In biological research, this peptide is used to study the role of neurotensin in cellular signaling, receptor binding, and internalization. It helps in understanding the mechanisms of neurotensin receptor (NTR1) regulation and function .
Medicine: The peptide has potential therapeutic applications in the treatment of neurological disorders, pain management, and cancer. It is studied for its ability to modulate neurotransmitter release and its anti-proliferative effects on cancer cells .
Industry: In the pharmaceutical industry, (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is used in drug development and screening assays to identify new therapeutic agents targeting neurotensin receptors .
Mechanism of Action
(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) exerts its effects by binding to neurotensin receptors (NTR1) on the cell surface. This binding induces receptor internalization and downregulation, leading to a decrease in cell-surface receptor density. The peptide’s interaction with NTR1 triggers intracellular signaling pathways that modulate various physiological processes, including neurotransmitter release, cell proliferation, and pain perception .
Comparison with Similar Compounds
NEUROTENSIN (1-6): A shorter fragment of neurotensin with different biological activities.
NEUROTENSIN (1-8): Another fragment with distinct receptor binding properties.
NEUROTENSIN (1-11): A longer fragment that includes additional amino acids.
N-ACETYL-NEUROTENSIN (8-13): An acetylated version of the peptide with modified stability and activity.
Uniqueness: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is unique due to the presence of lysine residues at positions 8 and 9, which can influence its binding affinity and specificity for neurotensin receptors. This modification can enhance the peptide’s stability and bioactivity compared to other neurotensin fragments .
Properties
IUPAC Name |
2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYVPLNMOJUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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